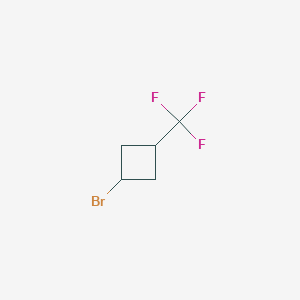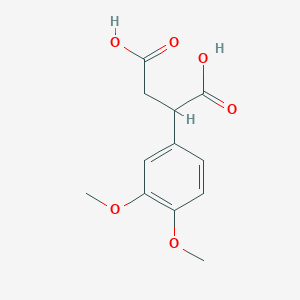![molecular formula C22H18FN3O2S B2547161 N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207012-48-3](/img/structure/B2547161.png)
N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including indolization, decarboxylation, and amidification processes. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involved the Japp-Klingemann method followed by decarboxylation and condensation with 4-aminopyridine . Another related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was synthesized through condensation and chlorination steps . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds have been analyzed using various techniques, including crystallography and density functional theory (DFT). For example, the crystal structure of a thieno[3,2-d]pyrimidin-4-yl compound was determined, and its geometric bond lengths and angles were compared with DFT calculations . Similarly, the molecular structure and hydrogen-bonded interactions of a fluorinated pyrimidine compound were investigated .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their biological activities. For instance, the antiallergic activity of N-(pyridin-4-yl)-(indol-3-yl)acetamides was assessed through histamine release assays and IL-4 production tests . The antiproliferative activity of a thieno[3,2-d]pyrimidin-4-yl compound was evaluated against various cancer cell lines . These studies provide insights into the potential chemical reactions and interactions of the compound with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and computational analyses. For example, the vibrational modes of a fluorinated pyrimidine compound were assigned using FT-IR and FT-Raman spectra, supported by DFT calculations . The intermolecular interactions and drug likeness of these compounds were also assessed, providing a basis for understanding the properties of the compound .
Scientific Research Applications
Synthesis and Anticancer Activity
Researchers have explored the synthesis of novel compounds related to N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, demonstrating potent anticancer activities. For instance, the microwave-assisted synthesis of new fluorinated coumarin–pyrimidine hybrids showed significant cytotoxicity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cancer cell lines. This synthesis approach underscores the compound's relevance in developing anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015). Additionally, another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showcasing anti-inflammatory activity, which further highlights the therapeutic potential of structurally similar compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Potency
The antimicrobial and antifungal properties of thienopyrimidine derivatives, including this compound analogs, have been extensively studied. A specific study on the synthesis and antimicrobial activity of novel thienopyrimidine linked rhodanine derivatives reported compounds with significant antibacterial and antifungal potencies, demonstrating the potential for developing new antimicrobial agents from this chemical framework (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency
Another fascinating application area is the study of ligand-protein interactions and photovoltaic efficiency. Research on bioactive benzothiazolinone acetamide analogs, which share a structural resemblance to this compound, explored their spectroscopic properties, quantum mechanical studies, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies reveal the compound's utility not only in the biomedical field but also in renewable energy applications (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Mechanism of Action
Target of Action
The compound “N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known to have diverse biological activities
Mode of Action
Without specific information about this compound, it’s difficult to say exactly how it interacts with its targets. Thieno[3,2-d]pyrimidines often exert their effects by binding to specific proteins or enzymes, altering their function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Thieno[3,2-d]pyrimidines can be involved in a variety of biochemical pathways due to their diverse biological activities .
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-14-2-6-16(7-3-14)18-12-29-21-20(18)25-13-26(22(21)28)11-19(27)24-10-15-4-8-17(23)9-5-15/h2-9,12-13H,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFHUCHLTYKFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-2-yl}carbamate](/img/structure/B2547078.png)


![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)

![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)
![N-(4-ethoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547096.png)
![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547099.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)